4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione 4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16248192
InChI: InChI=1S/C18H23NO7/c1-10-18(22)8-17(9-24-10)16(2,26-17)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3
SMILES:
Molecular Formula: C18H23NO7
Molecular Weight: 365.4 g/mol

4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione

CAS No.:

Cat. No.: VC16248192

Molecular Formula: C18H23NO7

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione -

Specification

Molecular Formula C18H23NO7
Molecular Weight 365.4 g/mol
IUPAC Name 4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione
Standard InChI InChI=1S/C18H23NO7/c1-10-18(22)8-17(9-24-10)16(2,26-17)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3
Standard InChI Key MYOFCWPLRKBPJD-UHFFFAOYSA-N
Canonical SMILES CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5C4C(CC5)OC2=O)C)O

Introduction

Chemical Identity and Structural Features

Adonifoline belongs to the class of macrocyclic pyrrolizidine alkaloids, characterized by a fused pentacyclic framework with multiple oxygen and nitrogen heteroatoms. Its IUPAC name reflects its intricate stereochemistry:

  • Molecular Formula: C₁₈H₂₃NO₇

  • Molecular Weight: 365.4 g/mol

  • Canonical SMILES: CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5C4C(CC5)OC2=O)C)O

The compound features a hydroxyl group at position 4, methyl groups at positions 5 and 10, and two ketone moieties at positions 3 and 11. Its tetraoxa-azapentacyclic structure contributes to its stability and reactivity.

Biosynthesis and Natural Occurrence

Adonifoline is biosynthesized in plants of the Senecio genus, notably Senecio scandens, through the condensation of necine bases (e.g., retronecine) with esterifying acids. Key steps include:

  • Necine Base Formation: Derived from homospermidine via oxidative deamination .

  • Esterification: Macrocyclization of retronecine with dicarboxylic acids forms the pentacyclic skeleton .

  • Oxidation: Introduction of hydroxyl and ketone groups completes the structure .

Natural sources of adonifoline include:

Plant SpeciesTissueAdonifoline Content (μg/g)
Senecio scandensAerial parts120–450
Jacobaea adonidifoliaLeaves80–220

Biological Activity and Toxicity

Hepatotoxicity

Adonifoline is a hepatotoxic PA, causing liver damage through metabolic activation into reactive pyrrolic derivatives (e.g., dehydroretronecine). Key mechanisms include:

  • DNA Adduct Formation: Pyrrolic metabolites bind to DNA, inducing cross-links and mutations .

  • Oxidative Stress: Reactive oxygen species (ROS) generation disrupts mitochondrial function .

Toxicity ParameterValue (Rodent Models)
LD₅₀ (intraperitoneal)130–300 mg/kg
Genotoxic PotencyModerate (vs. riddelliine)

Metabolic Pathways

In vivo studies in rats reveal extensive metabolism of adonifoline:

Phase I Metabolism

  • Hydroxylation: At C-19 and C-20 positions .

  • N-Oxidation: Formation of retronecine-N-oxide .

Phase II Metabolism

  • Glucuronidation: Detoxification via UDP-glucuronosyltransferases .

  • Sulfation: Minor pathway observed in fecal samples .

MetaboliteDetection MatrixAnalytical Method
Retronecine-N-oxideBileLC/ESI-HRMS
19-HydroxyadonifolineUrineLC/ESI-MSn

Analytical Methods for Detection

Quantification of adonifoline employs advanced chromatographic techniques:

  • HPLC-MS/MS: LOD: 0.1 ng/mL; LOQ: 0.3 ng/mL .

  • UHPLC-QTOF-MS: Used for untargeted metabolomics in complex matrices .

Optimal Chromatographic Conditions

ParameterValue
ColumnScherzo SM-C18 (2 × 250 mm)
Mobile Phase0.1% Formic acid in H₂O/ACN
Flow Rate0.5 mL/min
Regulatory BodyGuideline
WHOClass 2B carcinogen (probable)
European Pharmacopoeia≤0.1 ppm in herbal products

Future Research Directions

  • Synthetic Analogues: Development of non-toxic derivatives retaining bioactivity.

  • Biomonitoring: Population-level studies on PA exposure via herbal medicines.

  • Detoxification Strategies: Enzymatic or microbial degradation in contaminated crops .

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